molecular formula C20H25NO3 B12704443 Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- CAS No. 150988-82-2

Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl-

Cat. No.: B12704443
CAS No.: 150988-82-2
M. Wt: 327.4 g/mol
InChI Key: VPOJEZJHEUBUNZ-UHFFFAOYSA-N
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Description

Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-hydroxy-3-methoxyphenyl group and a 4-pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-4-pentyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl and a methoxy group on the aromatic ring, along with a pentyl chain, makes this compound particularly interesting for various applications .

Properties

CAS No.

150988-82-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-pentylbenzamide

InChI

InChI=1S/C20H25NO3/c1-3-4-5-6-15-7-10-17(11-8-15)20(23)21-14-16-9-12-18(22)19(13-16)24-2/h7-13,22H,3-6,14H2,1-2H3,(H,21,23)

InChI Key

VPOJEZJHEUBUNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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